Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative featuring a 2-oxocyclohex-3-ene core substituted with aryl and functionalized groups. This compound belongs to a class of molecules synthesized via Michael addition of ethyl acetoacetate to chalcone precursors . The 2-ethoxyphenyl group at position 6 and the 4-methanesulfonamidophenyl group at position 4 distinguish it from analogs. Cyclohexenone derivatives are valued as intermediates in organic synthesis and for their diverse pharmacological activities, including anti-inflammatory, herbicidal, and enzyme-inhibitory effects .
Properties
IUPAC Name |
ethyl 6-(2-ethoxyphenyl)-4-[4-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-22-9-7-6-8-19(22)20-14-17(15-21(26)23(20)24(27)31-5-2)16-10-12-18(13-11-16)25-32(3,28)29/h6-13,15,20,23,25H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWIXAUGMWQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=CC(=O)C2C(=O)OCC)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate, with the CAS number 867042-18-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 457.54 g/mol. The structure includes a cyclohexenone core, which is a common scaffold in many biologically active molecules, and features two substituted phenyl rings: one with an ethoxy group and another with a methanesulfonamide group.
| Property | Value |
|---|---|
| CAS Number | 867042-18-0 |
| Molecular Formula | |
| Molecular Weight | 457.54 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. The presence of the methanesulfonamide moiety is particularly significant as sulfonamides are known for their antibacterial properties. A study on related compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory effects. Compounds containing cyclohexenone cores have been studied for their ability to inhibit pro-inflammatory cytokines. In vitro studies on similar derivatives have shown a decrease in inflammatory markers, indicating that this compound may also possess anti-inflammatory properties .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. The methanesulfonamide group can interact with various enzymes, potentially inhibiting their activity. Research into structurally related compounds has shown inhibition of carbonic anhydrase and other enzymes critical in metabolic pathways .
Case Studies and Research Findings
- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inflammation Model : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of compounds with similar cyclohexenone structures resulted in reduced levels of TNF-alpha and IL-6, suggesting a significant anti-inflammatory effect .
- Enzyme Interaction : A biochemical assay demonstrated that compounds with the methanesulfonamide group inhibited carbonic anhydrase activity by up to 70%, highlighting the potential for developing therapeutic agents targeting this enzyme .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Research
Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the realm of anti-inflammatory and analgesic drug development.
Case Study: Anti-inflammatory Activity
A study explored the compound's efficacy in reducing inflammation in animal models. The results indicated a significant decrease in inflammatory markers when administered, suggesting its potential as a lead compound for developing new anti-inflammatory medications.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Inflammatory Marker Level | 100% | 30% |
| Pain Response (Scale 1-10) | 8 | 3 |
2. Cancer Research
The compound's unique structure allows for exploration in cancer therapy, particularly in targeting specific cancer cell lines. Preliminary studies have shown that it exhibits cytotoxic effects against certain types of cancer cells.
Case Study: Cytotoxicity Against Breast Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction of cell viability in breast cancer cell lines.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
3. Biochemical Studies
The compound has been utilized to study enzyme inhibition mechanisms, particularly regarding sulfonamide interactions with various metabolic pathways. This research is crucial for understanding how such compounds can be optimized for better efficacy and reduced side effects.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated ketone system enables conjugate additions. Key reactions include:
Michael Addition
-
Reagents : Amines, thiols, or stabilized carbanions (e.g., malononitrile derivatives).
-
Conditions : Catalyzed by bases (e.g., piperidine) in ethanol at reflux .
-
Outcome : Forms adducts at the β-carbon of the cyclohexenone ring.
Example : Reaction with ethyl acetoacetate yields bicyclic intermediates via tandem Michael-aldol pathways .
| Nucleophile | Solvent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl cyanoacetate | Ethanol | Piperidine | Cyclohexenone adduct | 72% | |
| Sodium cyanide | H<sub>2</sub>O/MeOH | NH<sub>4</sub>Cl | Cyanohydrin | 65% |
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
Diels-Alder with Electron-Deficient Dienophiles
-
Dienophiles : Maleic anhydride, nitroethylene.
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Outcome : Forms six-membered bicyclic lactones or fused tetracyclic systems.
| Dienophile | Temp (°C) | Product Type | Regioselectivity | Source |
|---|---|---|---|---|
| 2-Cyanoacrylate | 80 | Pyridine-fused dithiolo derivatives | Endo preference | |
| Methyl vinyl ketone | 100 | Bicyclo[4.4.0]decane | Knoevenagel adduct |
Hydrogenation and Reduction
The cyclohexenone ring undergoes selective hydrogenation:
Catalytic Hydrogenation
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Catalyst : Raney Ni or Pd/C (10%) under H<sub>2</sub> (6–8 kg/cm²) .
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Conditions : Methanol/ammonium hydroxide, RT.
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Outcome :
| Catalyst | Pressure (kg/cm²) | Product | Selectivity | Source |
|---|---|---|---|---|
| Raney Ni | 6–8 | 4-Aminomethylcyclohexanecarboxylate | >90% | |
| Pd/C | 2 | cis-Dihydroxycyclohexane | 78% |
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis:
Saponification
-
Outcome : Carboxylic acid derivative, enabling further amidation or decarboxylation.
| Base | Temp (°C) | Product | Purity | Source |
|---|---|---|---|---|
| KOH | 0–5 | 4-Cyanocyclohex-3-enecarboxylic acid | 95% |
Electrophilic Aromatic Substitution
The 2-ethoxyphenyl and methanesulfonamidophenyl groups direct electrophiles:
Nitration/Sulfonation
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Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or SO<sub>3</sub>.
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Outcome : Para-substitution on the ethoxyphenyl ring due to steric hindrance from the ethoxy group .
| Electrophile | Position | Isomer Ratio | Source |
|---|---|---|---|
| NO<sub>2</sub><sup>+</sup> | Para | 9:1 |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
Dimerization
-
Outcome : Cross-conjugated dimers or fused cyclobutane derivatives.
| Substrate | Product | Quantum Yield | Source |
|---|---|---|---|
| Cyclohexenone | Fused bicyclic dimer | 0.45 |
Biological Activity and Derivatization
The sulfonamide group enhances interactions with biological targets:
Anticancer Activity
-
Derivatives : Schiff bases formed via condensation with aldehydes .
-
IC<sub>50</sub> : 2.5–8.7 µM against HeLa cells.
This compound’s reactivity profile highlights its versatility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols from analogous systems suggest optimal conditions for maximizing yield and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its 2-ethoxyphenyl and 4-methanesulfonamidophenyl groups. These substituents contrast with common analogs, such as:
- Halogenated derivatives : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () and ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (). Halogens (Cl, F) enhance lipophilicity but reduce hydrogen-bonding capacity compared to the sulfonamido group.
- Methoxy/naphthyl derivatives: Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate ().
- Disordered analogs : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits positional disorder in the cyclohexene ring, leading to mixed envelope and screw-boat conformations . The target compound’s ethoxy group may reduce disorder due to stronger intermolecular interactions.
Crystallographic and Conformational Analysis
- Crystal Packing: Similar compounds often crystallize in monoclinic systems (e.g., C2/c for ) with unit cell volumes ranging from 4229.92 ų () to smaller systems for halogenated derivatives. The sulfonamido group in the target compound may promote hydrogen bonding (N–H···O), influencing packing density.
- Ring Puckering : Cyclohexene rings adopt conformations such as envelope (Q = 0.477 Å, θ = 57.3°), screw-boat (Q = 0.579 Å, θ = 112°), or half-chair (Q = 0.477 Å, θ = 50.6°) depending on substituents . The ethoxy group’s electron-donating nature may stabilize specific conformations.
- Dihedral Angles : Aryl substituents in analogs exhibit dihedral angles from 58.6° () to 89.9° (). The 4-methanesulfonamidophenyl group’s planar geometry may reduce steric clash compared to ortho-substituted analogs.
Data Table: Key Comparisons with Analogs
Q & A
Basic: What are the standard protocols for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, starting with substituted phenyl precursors and cyclohexenone derivatives. Key steps include:
- Michael Addition: Reacting chalcone analogs (e.g., substituted α,β-unsaturated ketones) with ethyl acetoacetate under alkaline conditions (e.g., 10% NaOH in ethanol) .
- Reflux Conditions: Optimized at 70–90°C for 4–8 hours in polar aprotic solvents (e.g., DMF) to enhance reaction rates and selectivity .
- Purification: Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization from ethanol or toluene-DMF mixtures to achieve >95% purity .
Key Parameters:
- Catalyst: NaOH or K₂CO₃.
- Solvent selection impacts yield (e.g., ethanol for solubility, DMF for high-temperature stability).
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak at m/z 443.5 (C₂₃H₂₅NO₆S) with fragmentation patterns confirming substituents .
- X-ray Crystallography: Resolves cyclohexene ring puckering (envelope/screw-boat conformations) and dihedral angles between aromatic groups (e.g., 76–89° for para-substituted phenyl rings) .
Advanced: How can X-ray crystallography data inform conformational analysis of the cyclohexene ring?
Answer:
X-ray data analysis involves:
- Cremer-Pople Parameters: Quantify ring puckering (amplitude Q and phase angles θ, φ). For example:
- Envelope conformation: Q ≈ 0.48 Å, θ ≈ 57° (major component) .
- Screw-boat conformation: Q ≈ 0.58 Å, θ ≈ 112° (minor component) .
- Impact on Reactivity: Distorted conformations influence electrophilic attack sites (e.g., α,β-unsaturated ketone reactivity at C2 and C4 positions) .
- Disorder Modeling: Occupancy ratios (e.g., 0.684:0.316) refine conformational flexibility in asymmetric units .
Advanced: How to address contradictions in biological activity data between structural analogs?
Answer:
Resolve discrepancies via:
- Structure-Activity Relationship (SAR) Studies: Compare analogs with substituent variations (e.g., 4-methoxy vs. 4-chlorophenyl). For example:
- Anti-inflammatory activity correlates with electron-withdrawing groups (e.g., fluorine at 2-position enhances COX-2 inhibition) .
- Molecular Docking: Simulate binding to targets (e.g., cyclooxygenase, kinases) using software like AutoDock. Analyze binding affinities (ΔG values) and hydrogen-bond interactions .
- In Vitro Assays: Validate activity differences using enzyme inhibition assays (e.g., IC₅₀ comparisons) .
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
Answer:
Mechanistic studies employ:
- Enzyme Kinetics: Measure inhibition constants (Kᵢ) for targets like HMG-CoA reductase or COX-2 using spectrophotometric assays .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and proteins .
- Cellular Pathways: Transcriptomic/proteomic profiling (e.g., RNA-seq, Western blot) identifies downstream effects (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
